molecular formula C21H13Cl2NO3 B11701896 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione

Cat. No.: B11701896
M. Wt: 398.2 g/mol
InChI Key: NRILBZPQYAAPKY-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is an organic compound with a complex structure that includes a benzyloxy group, dichloro substituents, and an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-benzyloxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, dihydro derivatives, and substituted isoindole-1,3-dione compounds .

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloro substituents can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dichloro groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

5,6-dichloro-2-(4-phenylmethoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H13Cl2NO3/c22-18-10-16-17(11-19(18)23)21(26)24(20(16)25)14-6-8-15(9-7-14)27-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

NRILBZPQYAAPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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